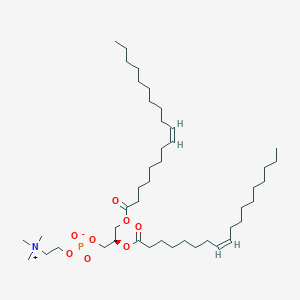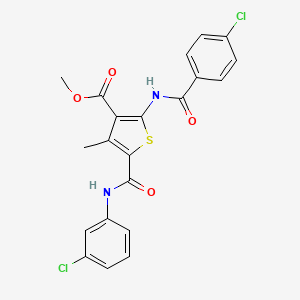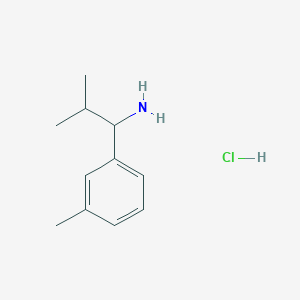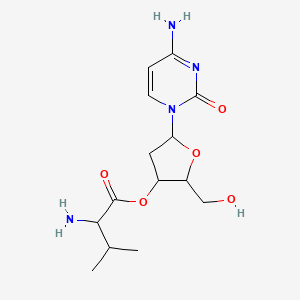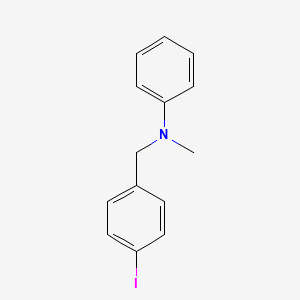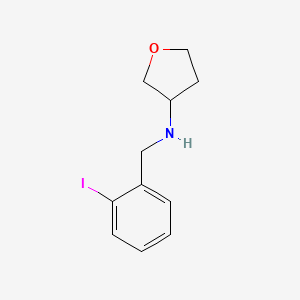![molecular formula C10H18Cl3N3 B12066469 N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride](/img/structure/B12066469.png)
N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride is a chemical compound with a complex structure that includes a pyridine ring, a cyclopropyl group, and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride typically involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia to form 1,4-dihydropyridines, which are then oxidized to yield the desired pyridine derivative . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow systems, where reagents are passed through a packed column containing a catalyst, such as Raney nickel, to facilitate the reaction . This method allows for efficient large-scale production while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives, such as:
Pyridine: A basic nitrogen heterocycle found in many active pharmaceuticals.
Dihydropyridines: Known for their therapeutic effects, including antihypertensive properties.
Piperidines: Used in medicinal chemistry for their diverse biological activities.
Uniqueness
N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride is unique due to its specific structural features, such as the cyclopropyl and methylamino groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H18Cl3N3 |
|---|---|
Molecular Weight |
286.6 g/mol |
IUPAC Name |
N-[[1-(methylamino)cyclopropyl]methyl]pyridin-3-amine;trihydrochloride |
InChI |
InChI=1S/C10H15N3.3ClH/c1-11-10(4-5-10)8-13-9-3-2-6-12-7-9;;;/h2-3,6-7,11,13H,4-5,8H2,1H3;3*1H |
InChI Key |
IRXRRORVSLLJTA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CC1)CNC2=CN=CC=C2.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


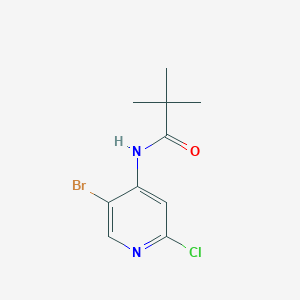
![{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(2,2,2-trifluoroethyl)amine](/img/structure/B12066401.png)


